molecular formula C20H32O2 B1236103 Eleganolone CAS No. 67880-32-4

Eleganolone

Cat. No. B1236103
CAS RN: 67880-32-4
M. Wt: 304.5 g/mol
InChI Key: HJFXJURSUUYZPR-GDVLXBNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eleganolone is a natural product found in Bifurcaria bifurcata, Cystoseira brachycarpa, and Cystoseira elegans with data available.

Scientific Research Applications

Neuroprotective Potential in Parkinson's Disease

Eleganolone has shown promise in the treatment of Parkinson's disease (PD). A study by Silva et al. (2021) found that eleganolone could reverse neurotoxicity induced by 6-hydroxydopamine in human cells. The neuroprotective effects were mediated through mitochondrial protection, reduction of oxidative stress, inflammation, and apoptosis, and inhibition of the NF-kβ pathway. This suggests eleganolone may be beneficial in neurodegenerative conditions and warrants further preclinical studies.

Pharmacophoric Deconvolution Strategy in Drug Discovery

In drug discovery, eleganolone has been identified through a novel strategy termed "pharmacophoric deconvolution." A study by Nardella et al. (2018) highlighted this approach, which combines differential analysis of 2D-NMR spectra with other techniques to accelerate the discovery of bioactive natural products. This study focused on eleganolone from Bifurcaria bifurcata, showcasing the efficiency of this method in natural product research.

Relaxing Activity on Intestinal Preparations

Eleganolone, along with another compound, elegandiol, has been studied for its effects on guinea-pig intestinal preparations. Pieta et al. (1995) reported that these compounds inhibited the contractile activities of acetylcholine and histamine on ileum musculature, suggesting a potential application in gastrointestinal disorders.

Total Synthesis of Elegan-Type Linear Diterpenes

The chemical synthesis of eleganolone has also been a subject of research. Li et al. (1998) achieved the first total syntheses of elegan-type linear diterpenes, including eleganolone, through a process starting from (E,E)-farnesol. This research contributes to the field of organic chemistry and provides a basis for the large-scale production of eleganolone for further studies.

Discovery of Novel Diterpenes in Brown Algae

Research into the chemical composition of brown algae has led to the discovery of new compounds related to eleganolone. Hougaard et al. (1991) isolated three new diterpenes from Bifurcaria bifurcata, all formally derived from eleganolone. This expands the understanding of the chemical diversity in marine organisms and opens up new avenues for research.

properties

CAS RN

67880-32-4

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(6E,10E,14E)-16-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraen-4-one

InChI

InChI=1S/C20H32O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,21H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+

InChI Key

HJFXJURSUUYZPR-GDVLXBNMSA-N

Isomeric SMILES

CC(=CC(=O)C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C

SMILES

CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C

Canonical SMILES

CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C

synonyms

eleganolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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